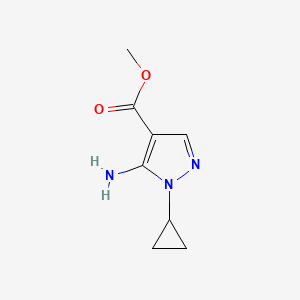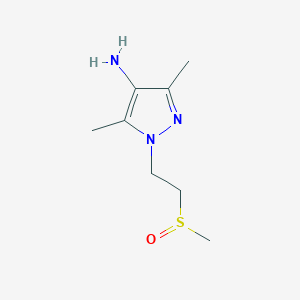
4,4-Difluorobutane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluorobutane-1,3-diamine is an organic compound characterized by the presence of two fluorine atoms and two amine groups attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorobutane-1,3-diamine typically involves the fluorination of butane derivatives followed by amination. One common method includes the reaction of 4,4-difluorobutan-1-ol with ammonia under high pressure and temperature conditions to introduce the amine groups .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts such as palladium or nickel can facilitate the fluorination and subsequent amination steps, making the process more viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluorobutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions include various fluorinated amines, nitroso compounds, and substituted butane derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Difluorobutane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets in unique ways.
Wirkmechanismus
The mechanism by which 4,4-Difluorobutane-1,3-diamine exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition or activation of various biochemical pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
1,4-Diaminobutane (Putrescine): Lacks fluorine atoms, making it less chemically stable.
1,3-Diaminopropane: Shorter carbon chain and different reactivity profile.
4,4-Difluorobutane-1,2-diamine: Different positioning of amine groups affects its chemical behavior
Uniqueness: 4,4-Difluorobutane-1,3-diamine’s unique combination of fluorine atoms and amine groups provides it with distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
81982-35-6 |
|---|---|
Molekularformel |
C4H10F2N2 |
Molekulargewicht |
124.13 g/mol |
IUPAC-Name |
4,4-difluorobutane-1,3-diamine |
InChI |
InChI=1S/C4H10F2N2/c5-4(6)3(8)1-2-7/h3-4H,1-2,7-8H2 |
InChI-Schlüssel |
QZTYVCPUBWQEKN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C(C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13176345.png)
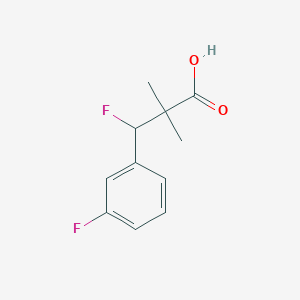


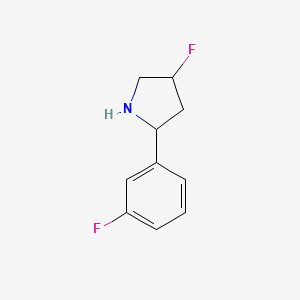
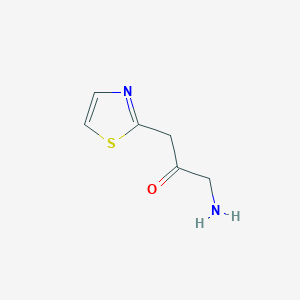
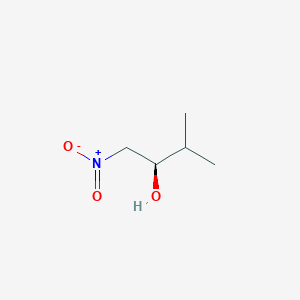
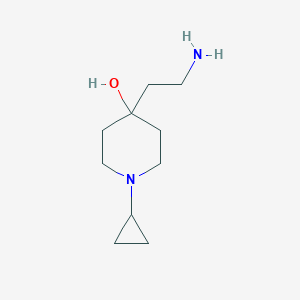
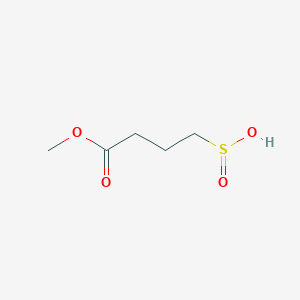
![Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13176403.png)
